1A-116

Overview

Description

1A-116 is a novel small molecule inhibitor that targets the Ras-related C3 botulinum toxin substrate 1 (RAC1) GTPase. RAC1 is a member of the Rho GTPase family, which plays a crucial role in various cellular processes such as actin cytoskeleton reorganization, cell migration, and proliferation. Overactivation of RAC1 has been implicated in several types of cancer, making it a significant target for cancer therapy .

Mechanism of Action

Target of Action

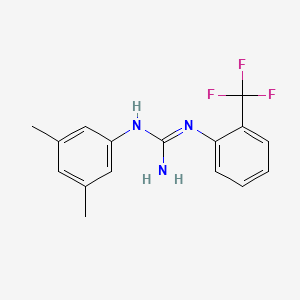

1A-116, also known as N-(3,5-Dimethylphenyl)-N’-[2-(trifluoromethyl)phenyl]-guanidine, is a potent inhibitor of the protein Rac1 . Rac1 is a member of the Rho GTPase family and plays a crucial role in various cellular processes, including actin cytoskeleton reorganization, endocytosis, vesicular trafficking, cell cycle progression, and cellular migration . Overactivation of Rac1 has been observed in a wide range of tumor types .

Mode of Action

this compound specifically targets the W56 residue of Rac1 . It prevents the activation of Rac1 induced by Epidermal Growth Factor (EGF) and blocks the interaction between Rac1 and its Guanine Exchange Factors (GEFs), such as P-Rex1 . This interference disrupts the protein-protein interactions of Rac1 GTPase, thereby inhibiting its function .

Biochemical Pathways

The inhibition of Rac1 by this compound affects several key processes in the progression of cancer, including invasion and metastasis . By blocking Rac1’s interaction with various GEF activators, this compound disrupts numerous Rac1-regulated cellular processes such as membrane ruffling and lamellipodia formation .

Result of Action

this compound exhibits antiproliferative, anti-invasive, and pro-apoptotic activity in a concentration-dependent manner . It inhibits cell proliferation, migration, and cycle progression . Moreover, this compound has demonstrated high antimetastatic activity in vivo .

Action Environment

The efficacy of this compound is influenced by circadian rhythms . It induces apoptosis and inhibits cell proliferation, migration, and cycle progression in a circadian rhythm-dependent manner . This suggests that the timing of this compound administration could be an important factor in optimizing its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1A-116 was developed using a structure-based drug discovery approach. This method involves virtual library screening and docking studies targeting the tryptophan 56 residue of RAC1 . The synthesis of this compound involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details of the synthetic route are proprietary and not publicly disclosed.

Industrial Production Methods: The industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: 1A-116 primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It specifically inhibits the interaction between RAC1 and its guanine exchange factors (GEFs), such as T-cell lymphoma invasion and metastasis 1 (TIAM1) .

Common Reagents and Conditions: The inhibition of RAC1 by this compound is achieved under physiological conditions, typically in cell culture or in vivo models. The compound is effective at micromolar concentrations, with specific activity observed at concentrations as low as 4 micromolar .

Major Products Formed: The primary outcome of this compound’s interaction with RAC1 is the inhibition of RAC1-mediated cellular processes, such as cell migration, proliferation, and survival. This leads to reduced tumor growth and metastasis in cancer models .

Scientific Research Applications

1A-116 has shown significant potential in various scientific research applications, particularly in oncology. Its ability to inhibit RAC1 makes it a valuable tool for studying the role of RAC1 in cancer progression and metastasis . Additionally, this compound has been used in preclinical studies to evaluate its efficacy in treating glioblastoma, a highly aggressive brain tumor . The compound has also been explored for its potential in chronopharmacology, where its efficacy is modulated by circadian rhythms .

Comparison with Similar Compounds

- ZINC69391

- NSC23766

- EHT 1864

These compounds share the common goal of inhibiting RAC1 but differ in their binding sites and mechanisms of action .

Biological Activity

1A-116 is a small molecule inhibitor specifically targeting the Rac1 protein, which plays a crucial role in various cellular processes, including cell proliferation, migration, and survival. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in aggressive tumors such as melanoma and glioma.

This compound exerts its biological effects primarily through the inhibition of Rac1 activity. Rac1 is a member of the Rho family of GTPases and is involved in signaling pathways that regulate cytoskeletal dynamics and cell motility. The compound reduces intracellular Rac1-GTP levels and blocks the interaction between Rac1 and its guanine nucleotide exchange factor (GEF), P-Rex1, thereby impairing downstream signaling pathways associated with cancer progression .

Inhibition of Oncogenic Mutants

This compound has been shown to inhibit the oncogenic Rac1P29S mutant protein, which is implicated in the pathogenesis of sun-exposed melanoma. This inhibition contributes to the compound's anticancer properties by disrupting the signaling pathways that promote tumor growth and metastasis .

Anti-Proliferative and Anti-Invasive Effects

In vitro studies have demonstrated that this compound exhibits significant anti-proliferative and anti-invasive activities against glioma cells. These effects are attributed to the compound's ability to induce apoptosis (programmed cell death) and inhibit cell migration, which are critical for preventing tumor spread .

Data Table: Biological Activities of this compound

| Biological Activity | Description | Effect |

|---|---|---|

| Rac1 Inhibition | Reduces Rac1-GTP levels | Blocks cell migration |

| Apoptosis Induction | Triggers programmed cell death | Decreases tumor viability |

| Anti-Invasive Activity | Inhibits glioma cell invasion | Prevents metastasis |

| Inhibition of Oncogenic Mutants | Targets Rac1P29S in melanoma | Disrupts oncogenic signaling |

Case Study 1: Melanoma Treatment

In a preclinical study focusing on melanoma, the application of this compound resulted in a marked reduction in tumor size when administered to mice bearing xenografts of melanoma cells. The study highlighted that treatment with this compound led to decreased Rac1 activity, which correlated with reduced cell proliferation and increased apoptosis within the tumor microenvironment .

Case Study 2: Glioma Cell Lines

Another investigation assessed the effects of this compound on various glioma cell lines. The results indicated that this compound significantly inhibited cell growth and migration compared to control groups. The mechanism was linked to its ability to modulate key signaling pathways involved in glioma progression, demonstrating its potential as a targeted therapy for this aggressive cancer type .

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)phenyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3/c1-10-7-11(2)9-12(8-10)21-15(20)22-14-6-4-3-5-13(14)16(17,18)19/h3-9H,1-2H3,(H3,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIJFJSZZNOTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=NC2=CC=CC=C2C(F)(F)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430208-73-3 | |

| Record name | 1-(3,5-dimetilfenil)3-(2-(trifluorometil)phenil)guanidina | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.